2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] is a complex organic compound characterized by its unique spirobi[thioxanthene] core and four pyridin-3-yl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, where a tetrabromo-spirobi[thioxanthene] precursor is reacted with pyridin-3-yl stannane under palladium catalysis . The reaction conditions often involve the use of solvents like dichloromethane and a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The pyridin-3-yl groups can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated pyridin-3-yl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] largely depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of signaling pathways. For instance, its antiproliferative activity in cancer cells may involve the induction of apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetra(pyridin-3-yl)benzene: Another tetra-pyridyl compound with a benzene core, used in coordination chemistry.
1,1,2,2-Tetra(pyridin-4-yl)ethene: A related compound with an ethene core, known for its spin-crossover properties.
Uniqueness
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] is unique due to its spirobi[thioxanthene] core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel materials and in applications requiring specific molecular interactions.
Eigenschaften
Molekularformel |
C45H28N4S2 |
---|---|
Molekulargewicht |
688.9 g/mol |
IUPAC-Name |
3-(2',7,7'-tripyridin-3-yl-9,9'-spirobi[thioxanthene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4S2/c1-5-33(25-46-17-1)29-9-13-41-37(21-29)45(38-22-30(10-14-42(38)50-41)34-6-2-18-47-26-34)39-23-31(35-7-3-19-48-27-35)11-15-43(39)51-44-16-12-32(24-40(44)45)36-8-4-20-49-28-36/h1-28H |
InChI-Schlüssel |
XGHCOSRKUUBKCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)SC4=C(C35C6=C(C=CC(=C6)C7=CN=CC=C7)SC8=C5C=C(C=C8)C9=CN=CC=C9)C=C(C=C4)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.